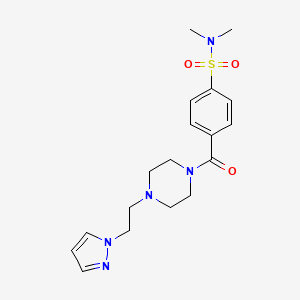

4-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-carbonyl)-N,N-dimethylbenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verwendung als MAGL-Inhibitoren

Die Verbindung ist eine Art Piperazinderivat, das als potenzieller Monoacylglycerol-Lipase (MAGL)-Inhibitor identifiziert wurde . MAGL-Inhibitoren haben potenzielle therapeutische Anwendungen bei einer Vielzahl von Erkrankungen, darunter neurodegenerative Erkrankungen, Entzündungen, Schmerzen und Krebs.

Antioxidative Aktivität

Pyrazolderivate, wie die fragliche Verbindung, wurden auf ihre antioxidativen Aktivitäten untersucht . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Antikrebsaktivität

Einige Pyrazolderivate haben an mehreren menschlichen Zelllinien Zytotoxizität gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Krebsmedikamenten hin. Insbesondere hat sich gezeigt, dass die Verbindung Autophagy-Proteine als Überlebensmechanismus aktiviert, während der vorherrschende Todesweg die p53-vermittelte Apoptose war .

Potenzielle Verwendung in der Medikamentenentwicklung

Angesichts der großen Vielfalt an biologischen Aktivitäten, die mit Pyrazolderivaten verbunden sind, könnte die Verbindung bei der Entwicklung neuer Medikamente eingesetzt werden . Mehrere Medikamente, die derzeit auf dem Markt sind, haben den Pyrazolring als zentrales Strukturmotiv .

Biologische Aktivität

The compound 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that incorporates a pyrazole moiety, piperazine, and sulfonamide functionalities. This structure suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C16H22N4O2S

- Molecular Weight: 350.44 g/mol

- CAS Number: Not specified in the available literature.

The biological activity of this compound can be attributed to its structural components:

- Pyrazole Derivative: Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

- Piperazine Ring: This moiety often contributes to central nervous system activity, including anxiolytic and antidepressant effects.

- Sulfonamide Group: Sulfonamides are widely recognized for their antibacterial properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant antibacterial activity. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth through competitive inhibition of folate synthesis pathways.

| Compound | Activity | Reference |

|---|---|---|

| 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | Antibacterial |

Central Nervous System Effects

Studies on similar piperazine derivatives suggest potential anxiolytic effects. For example, a related compound demonstrated significant anxiolytic-like activity in animal models, mediated via serotonergic pathways. This indicates that the compound may influence serotonin receptors, particularly the 5-HT(1A) subtype.

| Test | Result | Reference |

|---|---|---|

| Elevated Plus Maze | Increased time in open arms (anxiolytic effect) | |

| Light-Dark Box Test | Increased time in light area |

Anti-Tubercular Activity

Recent investigations into related pyrazole derivatives have highlighted their potential as anti-tubercular agents. Compounds with similar structures have shown promising inhibitory concentrations against Mycobacterium tuberculosis.

Study 1: Anxiolytic Activity Evaluation

In a study evaluating the anxiolytic properties of a piperazine derivative (similar to our compound), researchers assessed its impact on behavior in Swiss mice using various tests such as the elevated plus maze and open field tests. The results indicated that the compound significantly increased exploratory behavior while decreasing anxiety-related behaviors.

Study 2: Antibacterial Efficacy

In another investigation focusing on the antibacterial properties of pyrazole derivatives, compounds were tested against a range of bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimal cytotoxic effects on human cells.

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-20(2)27(25,26)17-6-4-16(5-7-17)18(24)22-13-10-21(11-14-22)12-15-23-9-3-8-19-23/h3-9H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFLURQJNSCSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.